GSK729
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Overview
Description
GSK729 is a novel potent inhibitor of EchA6.
Scientific Research Applications
Gene Set Enrichment Analysis in Cancer Research
GSK729 has been studied in the context of gene set enrichment analysis (GSEA), a method for interpreting genome-wide expression profiles. GSEA is particularly useful in cancer research, as it focuses on gene sets sharing common biological functions or regulations. This method has provided insights into several cancer-related data sets, including leukemia and lung cancer (Subramanian et al., 2005).
GSK923295: A Novel Antimitotic Inhibitor
GSK923295, a variant of GSK729, has been explored as a novel antimitotic inhibitor of centromere-associated protein E (CENP-E) in patients with refractory cancer. This study has implications for understanding the pharmacokinetics and potential therapeutic applications of GSK923295 in cancer treatment (Chung et al., 2012).
Application in Graph Signal Processing
Research in graph signal processing (GSP), which develops tools for data defined on irregular graph domains, has seen applications of concepts related to GSK729. GSP is relevant in various fields, including sensor network data processing and biological data analysis (Ortega et al., 2017).
Receptor-Interacting Protein Kinase 1 Inhibitor
GSK2982772, a derivative of GSK729, is a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1), being developed for chronic inflammatory diseases. This research provides insights into its safety, pharmacokinetics, and pharmacodynamics, indicating its potential in treating inflammatory conditions (Weisel et al., 2017).
Role in Gastrointestinal Cancer Cell Survival
GSK3, closely related to GSK729, has been implicated in sustaining gastrointestinal cancer cells' survival. This research explores the expression, activity, and pathological role of GSK3 in various gastrointestinal cancers, providing insights into the molecular mechanisms driving these cancers (Mai et al., 2009).
properties
CAS RN |
1403602-92-5 |
---|---|
Product Name |
GSK729 |
Molecular Formula |
C16H16F3N3O2 |
Molecular Weight |
339.32 |
IUPAC Name |
5(R)-(4-Ethyl-phenyl)-7(S)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-9-3-5-10(6-4-9)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)24/h3-6,8,12-13,21H,2,7H2,1H3,(H,23,24)/t12-,13+/m1/s1 |
InChI Key |
PZUHMVXZBLEHFM-OLZOCXBDSA-N |
SMILES |
O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK729 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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